N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide
Overview
Description
N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties. It consists of a benzamide core substituted with a trifluoromethyl group and a 1-methylpiperidin-4-yl group. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methylpiperidin-4-amine to yield the desired benzamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran. The temperature is maintained at low to moderate levels to ensure the stability of intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to its target, modulating the activity of the target protein and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-yl)-N-propyl-4-(trifluoromethyl)benzamide
- N,N-bis(1-methylpiperidin-4-yl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c1-19-7-5-12(6-8-19)18-13(20)10-3-2-4-11(9-10)14(15,16)17/h2-4,9,12H,5-8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMSPLRWXUXLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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